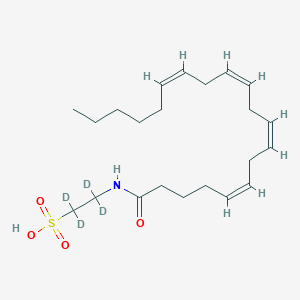

N-Arachidonoyl Taurine-d4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C22H37NO4S |

|---|---|

Molekulargewicht |

415.6 g/mol |

IUPAC-Name |

1,1,2,2-tetradeuterio-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethanesulfonic acid |

InChI |

InChI=1S/C22H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21-28(25,26)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)(H,25,26,27)/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2 |

InChI-Schlüssel |

YUNYSWCRLRYOPO-KALLKTRHSA-N |

Isomerische SMILES |

[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |

Kanonische SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCS(=O)(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Emerging Role of N-Acyl Taurines in Central Nervous System Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl taurines (NATs) are a class of endogenous lipid-derived signaling molecules that are gaining increasing attention for their diverse biological functions within the central nervous system (CNS). Structurally, they consist of a fatty acid linked to a taurine (B1682933) molecule via an amide bond. This unique amphipathic nature allows them to interact with a variety of cellular targets, influencing neuronal excitability, neuroinflammation, and cellular resilience. This technical guide provides an in-depth overview of the current understanding of NATs in the CNS, focusing on their biosynthesis and degradation, signaling pathways, and physiological roles. We present quantitative data on their concentrations and receptor interactions, detail key experimental protocols for their study, and provide visual representations of their signaling mechanisms to facilitate further research and drug development in this promising area.

Introduction

N-acyl taurines (NATs) are a class of bioactive lipids that have been identified in various mammalian tissues, including the brain.[1] Their discovery and characterization have been significantly advanced by the study of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for their degradation.[1] While initially overshadowed by the more extensively studied N-acylethanolamines (NAEs), such as anandamide, NATs are now recognized as important signaling molecules in their own right, with distinct physiological functions.

In the central nervous system, NATs are implicated in a range of processes, including the modulation of synaptic transmission, neuroprotection, and the regulation of inflammatory responses. Their ability to interact with various receptors and ion channels makes them attractive targets for the development of novel therapeutics for neurological and psychiatric disorders. This guide aims to consolidate the current knowledge on the biological functions of NATs in the CNS, providing a technical resource for researchers and drug development professionals.

Biosynthesis and Degradation of N-Acyl Taurines

The endogenous levels of NATs are tightly regulated by their synthesis and degradation pathways.

2.1. Biosynthesis

The precise enzymatic machinery responsible for the synthesis of NATs in the CNS is still under investigation. However, in peripheral tissues, particularly the liver, enzymes such as acyl-CoA:amino acid N-acyltransferase 1 and bile acid-CoA:amino acid N-acyltransferase (BAAT) have been shown to synthesize NATs in vitro.[1] It is hypothesized that similar enzymatic pathways may exist in the brain. The biosynthesis involves the conjugation of a fatty acid CoA ester to taurine. The diversity of the acyl chains, ranging from saturated to polyunsaturated fatty acids, contributes to the functional specificity of different NAT species.

2.2. Degradation

The primary enzyme responsible for the degradation of NATs is fatty acid amide hydrolase (FAAH).[1] FAAH is a serine hydrolase that catalyzes the hydrolysis of the amide bond in NATs, releasing the constituent fatty acid and taurine.[1] Inhibition of FAAH leads to a significant elevation in the levels of various NATs in the brain, providing a key pharmacological tool to study their function.[2]

Quantitative Data on N-Acyl Taurines in the CNS

The development of sensitive analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the quantification of NATs in various biological matrices, including brain tissue.

Table 1: Concentrations of Representative N-Acyl Taurines in Rodent Brain

| N-Acyl Taurine Species | Brain Region | Concentration (pmol/g tissue) | Species | Reference |

| N-Arachidonoyl Taurine (C20:4) | Whole Brain | ~10 - 50 | Mouse | [2] |

| N-Oleoyl Taurine (C18:1) | Whole Brain | ~5 - 30 | Mouse | [2] |

| N-Palmitoyl Taurine (C16:0) | Whole Brain | ~20 - 100 | Mouse | [2] |

| N-Stearoyl Taurine (C18:0) | Whole Brain | ~30 - 150 | Mouse | [2] |

Table 2: Functional Potency of N-Acyl Taurines at TRPV1 Channels

| N-Acyl Taurine Species | Channel | EC50 (µM) | Cell Type/System | Reference |

| N-Arachidonoyl Taurine | TRPV1 | 28 | Recombinant expression | [3] |

| N-Arachidonoyl Taurine | TRPV4 | 21 | Recombinant expression | [3] |

Signaling Pathways of N-Acyl Taurines in the CNS

NATs exert their biological effects through interaction with several key signaling pathways in the CNS.

4.1. Transient Receptor Potential (TRP) Channels

A primary mechanism of action for several NATs is the activation of Transient Receptor Potential (TRP) channels, particularly TRPV1.[4] N-arachidonoyl taurine has been identified as an endogenous ligand for TRPV1 channels.[4] Activation of these non-selective cation channels by NATs leads to an influx of calcium ions (Ca²⁺), which can trigger a cascade of downstream signaling events, including the modulation of synaptic transmission.[5]

Figure 1: N-Acyl Taurine signaling through the TRPV1 channel.

4.2. G-Protein Coupled Receptors (GPCRs)

N-oleoyl taurine has been identified as an agonist for the G-protein coupled receptor 119 (GPR119).[6] While much of the research on GPR119 has focused on its role in metabolic regulation in the periphery, its expression in the brain suggests a potential role for NATs in CNS function via this receptor. GPR119 is a Gαs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which can influence neuronal activity and gene expression through protein kinase A (PKA) and the transcription factor CREB (cAMP response element-binding protein).[7]

Figure 2: Putative N-Acyl Taurine signaling through the GPR119 receptor in neurons.

4.3. Interaction with GABA and Glycine (B1666218) Receptors

The taurine component of NATs is structurally similar to the inhibitory neurotransmitters GABA and glycine. While direct high-affinity binding of NATs to GABA and glycine receptors has not been extensively demonstrated, taurine itself is known to act as an agonist at both GABA-A and glycine receptors, leading to neuronal hyperpolarization.[8] It is plausible that NATs could modulate these inhibitory systems, either directly or through their degradation to release taurine.

Biological Functions in the CNS

5.1. Modulation of Synaptic Transmission

N-arachidonoyl taurine has been shown to enhance glutamatergic synaptic transmission in the prefrontal cortex, an effect mediated by TRPV1 activation.[5] This suggests that NATs can act as synaptic modulators, fine-tuning neuronal communication.

5.2. Neuroprotection

The taurine component of NATs has well-documented neuroprotective properties. Taurine can reduce glutamate-induced excitotoxicity by regulating intracellular calcium levels and has been shown to protect against endoplasmic reticulum stress and apoptosis in neurons.[1][9] While direct evidence for the neuroprotective effects of NATs is still emerging, their ability to release taurine upon degradation and their potential to directly modulate cellular stress pathways suggest a significant role in neuronal survival.

5.3. Neuroinflammation

N-acyl amides, the broader class of lipids to which NATs belong, are known to have anti-inflammatory properties. While specific studies on the role of different NAT species in neuroinflammation are limited, the modulation of targets like TRPV1, which is involved in inflammatory signaling, suggests that NATs may play a role in regulating inflammatory processes in the CNS.[10]

Experimental Protocols

6.1. Quantification of N-Acyl Taurines in Brain Tissue by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of NATs from brain tissue.

Figure 3: General workflow for the quantification of N-Acyl Taurines by LC-MS/MS.

Methodology:

-

Tissue Homogenization: Homogenize frozen brain tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water (Folch method) to isolate the lipid fraction. An internal standard (e.g., a deuterated NAT analogue) should be added prior to extraction for accurate quantification.

-

Solid Phase Extraction (SPE): Further purify the lipid extract using SPE to enrich for NATs and remove interfering substances.

-

LC-MS/MS Analysis:

-

Chromatography: Separate the extracted lipids using ultra-high-performance liquid chromatography (UPLC) with a reverse-phase column (e.g., C18). A gradient elution with solvents such as water and acetonitrile/methanol with formic acid is typically used.

-

Mass Spectrometry: Detect and quantify the NATs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each NAT and the internal standard are monitored for high selectivity and sensitivity.

-

-

Data Analysis: Construct a calibration curve using authentic NAT standards and calculate the concentration of each NAT in the brain tissue samples relative to the internal standard.

6.2. In Vitro Assay for Neuroprotective Effects of N-Acyl Taurines

This protocol describes a method to assess the neuroprotective effects of NATs against glutamate-induced excitotoxicity in primary neuronal cultures.[11]

Methodology:

-

Primary Neuron Culture: Prepare primary cortical or hippocampal neuron cultures from embryonic rodents.[12] Plate the neurons on coated culture dishes and maintain them in a suitable neurobasal medium.

-

Treatment with N-Acyl Taurines: After a specified number of days in vitro (e.g., 7-10 days), treat the neuronal cultures with various concentrations of the NAT of interest for a defined period (e.g., 24 hours).

-

Induction of Excitotoxicity: Expose the neurons to a toxic concentration of glutamate (B1630785) (e.g., 50-100 µM) for a short duration (e.g., 10-30 minutes).

-

Assessment of Cell Viability: Following the glutamate exposure and a recovery period, assess neuronal viability using methods such as:

-

MTT or MTS assay: Measures mitochondrial metabolic activity.

-

LDH assay: Measures lactate (B86563) dehydrogenase release from damaged cells.

-

Live/Dead Staining: Utilizes fluorescent dyes (e.g., calcein-AM and ethidium (B1194527) homodimer-1) to visualize live and dead cells.

-

-

Data Analysis: Quantify the percentage of viable neurons in the NAT-treated groups compared to the vehicle-treated, glutamate-exposed control group to determine the neuroprotective efficacy of the NAT.

Conclusion and Future Directions

N-acyl taurines represent a fascinating and rapidly evolving area of neuropharmacology. Their diverse biological activities, coupled with their endogenous nature, make them compelling targets for therapeutic intervention in a variety of CNS disorders. The continued development of sophisticated analytical and pharmacological tools will be crucial for dissecting the specific roles of different NAT species and for fully elucidating their signaling pathways in the brain.

Future research should focus on:

-

Deconvoluting the specific functions of individual NATs in the CNS.

-

Identifying and characterizing the enzymes responsible for NAT synthesis in the brain.

-

Further exploring the downstream signaling cascades initiated by NAT-receptor interactions in neurons.

-

Evaluating the therapeutic potential of NAT analogues and FAAH inhibitors in preclinical models of neurological and psychiatric diseases.

This in-depth technical guide provides a solid foundation for researchers and drug developers to delve into the exciting field of N-acyl taurine biology and to contribute to the development of novel therapies for CNS disorders.

References

- 1. Role of taurine in regulation of intracellular calcium level and neuroprotective function in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CREB transcriptional activity in neurons is regulated by multiple, calcium-specific phosphorylation events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Interaction of N-acyltaurines with phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 20-hydroxy N-Arachidonoyl Taurine | Benchchem [benchchem.com]

- 6. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The significance of GPR119 agonists as a future treatment for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Mechanisms of Taurine against Ischemic Stroke [mdpi.com]

- 10. Taurine and its analogs in neurological disorders: Focus on therapeutic potential and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Primary cultures of neurons for testing neuroprotective drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]

Endogenous N-Arachidonoyl Taurine in Mammalian Brain Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous presence, metabolism, and signaling functions of N-Arachidonoyl Taurine (B1682933) (NAT) in mammalian brain tissue. NAT, a member of the N-acyl amino acid family, is an emerging bioactive lipid with significant neuromodulatory potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways to support further research and drug development in this area.

Quantitative Presence of N-Acyl Amino Acids in the Brain

While specific quantitative data for N-Arachidonoyl Taurine across various brain regions remains an active area of research, analysis of structurally related N-arachidonoyl amino acids and other N-acyl taurines provides valuable insights into its likely concentration range. The following tables summarize the reported endogenous levels of these related compounds in rodent brain tissue.

Table 1: Endogenous Levels of N-Arachidonoyl Amino Acids in Mouse Brain

| Analyte | Concentration (pmol/g wet tissue) | Brain Region |

| N-Arachidonoyl Alanine (NAAla) | 9.7 ± 1.9 | Cortical Hemispheres |

| N-Arachidonoyl Serine (NASer) | 3.1 ± 0.5 | Cortical Hemispheres |

| N-Arachidonoyl GABA (NAGABA) | 5.3 ± 0.8 | Cortical Hemispheres |

| N-Arachidonoyl Glycine (NAGly) | 13.1 ± 2.1 | Cortical Hemispheres |

Data sourced from a study on mouse cortical hemispheres (excluding olfactory bulb and cerebellum)[1].

Table 2: Range of Endogenous N-Acyl Amino Acids in Rat Brain

| Lipid Family | Concentration Range (pmol/g wet tissue) |

| N-Acyl Amino Acids (11 identified) | 0.26 - 333 |

This range was reported for a panel of 11 previously identified N-acyl amino acids in whole rat brain[2].

Table 3: Regional Distribution of N-Acyltransferase Activity for N-Acyl Phosphatidylethanolamine (NAPE) Biosynthesis in Rat Brain

| Brain Region | Relative N-Acyltransferase Activity |

| Brainstem | High |

| Cortex | Intermediate |

| Striatum | Intermediate |

| Hippocampus | Intermediate |

| Medulla | Intermediate |

| Cerebellum | Intermediate |

| Thalamus | Low |

| Hypothalamus | Low |

| Olfactory Bulb | Low |

N-acyltransferase is a key enzyme in the biosynthesis of N-acyl amides. The activity levels for the synthesis of N-arachidonoyl phosphatidylethanolamine, a precursor to other N-acyl amides, suggest a potential for regional differences in NAT levels[3].

Based on the available data for other N-acyl taurines, the concentration of NAT in the brain is likely to be in the low pmol/g range. For instance, long-chain saturated and monounsaturated N-acyl taurines, which are abundant in brain tissue, are found at levels of 25-50 pmol/g in the liver.

Experimental Protocols

Lipid Extraction from Brain Tissue (Folch Method)

This protocol is a standard method for the total lipid extraction from brain tissue.

-

Homogenization: Homogenize fresh or frozen brain tissue (e.g., 1 g) in 20 volumes of a 2:1 (v/v) mixture of chloroform (B151607):methanol.

-

Agitation: Agitate the homogenate for 15-20 minutes at room temperature.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate and centrifuge at low speed (e.g., 2000 rpm) to separate the mixture into two phases.

-

Lipid Collection: The lower chloroform phase contains the total lipids. Carefully collect this lower phase.

-

Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator.

-

Storage: Resuspend the lipid extract in a suitable solvent (e.g., chloroform or methanol) and store at -80°C until analysis.

Quantification of N-Acyl Taurines by UPLC-MS/MS

This protocol outlines a sensitive method for the quantification of NAT and other N-acyl taurines.

-

Sample Preparation: Spike the lipid extract with a deuterated internal standard (e.g., d4-C20:4 NAT).

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.

-

Gradient: A linear gradient from mobile phase A to B is used to elute the analytes.

-

-

Mass Spectrometry Detection:

-

Ionization: Use electrospray ionization (ESI) in negative ion mode.

-

Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Monitor for specific precursor-to-product ion transitions for each N-acyl taurine and the internal standard. For NAT, a characteristic transition would be monitored. The product ions at m/z 80 and m/z 107 are often diagnostic for taurine-containing lipids[4].

-

-

Quantification: Construct a calibration curve using known concentrations of NAT standards and calculate the concentration in the samples based on the peak area ratio of the analyte to the internal standard.

Biosynthesis and Degradation of N-Arachidonoyl Taurine

The metabolic pathways of NAT are still under investigation, but key enzymatic players have been identified.

Biosynthesis

The primary route for NAT biosynthesis is believed to involve the conjugation of arachidonic acid to taurine, a reaction catalyzed by specific N-acyltransferases.

-

Acyl-CoA Synthetases first activate arachidonic acid to arachidonoyl-CoA.

-

N-Acyltransferases , such as Bile Acid-CoA:Amino Acid N-acyltransferase (BAAT) or other Acyl-CoA:Amino Acid N-Acyltransferases (ACNATs), then catalyze the transfer of the arachidonoyl group from arachidonoyl-CoA to the amino group of taurine, forming NAT.

Degradation

The primary enzyme responsible for the hydrolysis and inactivation of NAT is Fatty Acid Amide Hydrolase (FAAH).

-

Fatty Acid Amide Hydrolase (FAAH) hydrolyzes the amide bond of NAT, releasing arachidonic acid and taurine.

-

Lipoxygenases (LOX) , such as 12(S)- and 15(S)-LOX, can also metabolize NAT through oxidation, leading to the formation of hydroxylated derivatives.

Signaling Pathways of N-Arachidonoyl Taurine

NAT has been identified as a signaling molecule that can modulate neuronal activity, primarily through its interaction with Transient Receptor Potential (TRP) channels.

-

Activation of TRPV1 and TRPV4: NAT is an endogenous agonist of the TRPV1 and TRPV4 channels. Activation of these non-selective cation channels leads to an influx of Ca²⁺ and Na⁺, resulting in membrane depolarization.

-

Modulation of Synaptic Transmission: In the prefrontal cortex, NAT has been shown to enhance glutamatergic synaptic transmission. This effect is likely mediated by the activation of presynaptic TRPV1 channels, leading to an increase in glutamate (B1630785) release.

Conclusion

N-Arachidonoyl Taurine is an endogenously produced lipid mediator in the mammalian brain with the potential to influence neuronal signaling and function. While further research is needed to fully elucidate its quantitative distribution and physiological roles, the available evidence points to its involvement in the modulation of synaptic transmission through the activation of TRP channels. The experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers and drug development professionals to explore the therapeutic potential of targeting NAT metabolism and signaling in the central nervous system.

References

- 1. Identification of endogenous acyl amino acids based on a targeted lipidomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted lipidomics approach for endogenous N-acyl amino acids in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence and biosynthesis of endogenous cannabinoid precursor, N-arachidonoyl phosphatidylethanolamine, in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LIPID MAPS [lipidmaps.org]

A Technical Guide to the Physicochemical Properties of Deuterated N-Arachidonoyl Taurine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of deuterated N-Arachidonoyl Taurine (B1682933) (d-NAT). It is intended to serve as a resource for researchers and professionals in drug development and lipid biochemistry, offering detailed information on the synthesis, characterization, and biological significance of this molecule. The guide also presents expected alterations in physicochemical properties due to deuteration, based on established principles of the kinetic isotope effect.

Introduction to N-Arachidonoyl Taurine and the Rationale for Deuteration

N-Arachidonoyl Taurine (NAT) is an endogenous N-acyl amino acid that belongs to the expanded endocannabinoidome.[1] It is formed through the conjugation of arachidonic acid and taurine.[1] NAT has been identified as a bioactive lipid with roles in various physiological processes, including the activation of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPV4.[2][3] Its signaling is terminated by enzymatic hydrolysis, primarily by Fatty Acid Amide Hydrolase (FAAH).[1]

Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium (B1214612), is a strategy employed in drug development to modulate the pharmacokinetic and metabolic profiles of molecules.[4][5] The replacement of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can lead to a kinetic isotope effect (KIE), slowing down metabolic processes that involve the cleavage of this bond.[] This can result in an extended half-life, reduced formation of toxic metabolites, and an overall improvement in the drug's therapeutic profile.[][7] For N-Arachidonoyl Taurine, deuteration could potentially enhance its stability against enzymatic degradation, thereby prolonging its biological activity.

Physicochemical Properties

The introduction of deuterium can subtly alter the physicochemical properties of a molecule. While extensive experimental data for various deuterated forms of N-Arachidonoyl Taurine are not publicly available, we can summarize the known properties of the non-deuterated form and a commercially available deuterated standard, N-Arachidonoyl Taurine-d4. Furthermore, we can predict the likely impact of deuteration on key parameters.

General Properties

The following table summarizes the fundamental properties of N-Arachidonoyl Taurine and its d4 analogue.

| Property | N-Arachidonoyl Taurine | This compound | Reference |

| Formal Name | 2-[(1-oxo-5Z,8Z,11Z,14Z-eicosatetraenyl)amino]-ethane sulfonic acid | 2-((5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenamido)ethane-1-sulfonic-1,1,2,2-d4 acid | [3][8] |

| Molecular Formula | C₂₂H₃₇NO₄S | C₂₂H₃₃D₄NO₄S | [3][8] |

| Molecular Weight | 411.6 g/mol | 415.6 g/mol | [3][8] |

| Purity | ≥98% | ≥99% deuterated forms (d₁-d₄) | [3][8] |

| Formulation | A 5 mg/ml solution in ethanol | A solution in ethanol | [3][8] |

| Storage | -80°C | -80°C | [3] |

| Stability | ≥ 2 years | Not specified, but expected to be similar to the non-deuterated form | [3] |

Solubility

The solubility of N-Arachidonoyl Taurine has been determined in various solvents. The commercially available d4 version is reported to have the same solubility.[8]

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 10 mg/mL | [2][3] |

| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL | [2][3] |

| Phosphate Buffered Saline (PBS, pH 7.2) | 1.5 mg/mL | [2][3] |

It is important to note that for aqueous solutions, it is recommended to first evaporate the storage solvent (e.g., ethanol) under a stream of nitrogen and then dissolve the compound in the aqueous buffer.[9] Aqueous solutions are not recommended for storage for more than one day.[9]

Predicted Effects of Deuteration on Physicochemical Properties

While direct experimental data is limited, the following table outlines the expected changes in key physicochemical properties upon deuteration of N-Arachidonoyl Taurine, based on the principles of the kinetic isotope effect.

| Property | Expected Effect of Deuteration | Rationale |

| Metabolic Stability | Increased | The C-D bond is stronger than the C-H bond, leading to a slower rate of enzymatic cleavage (KIE), particularly by enzymes like FAAH and lipoxygenases.[] |

| Half-life (in vivo) | Increased | Slower metabolism generally leads to a longer biological half-life.[4] |

| Lipophilicity (LogP/LogD) | Minor Increase | Deuterium is slightly less electron-donating than hydrogen, which can lead to a small increase in lipophilicity.[10] |

| pKa | Minor Change | The electronic effects of deuterium substitution are generally small and would be expected to have a minimal impact on the acidity of the sulfonic acid group. |

| Receptor Binding Affinity | Unlikely to change significantly | Isotopic substitution is not expected to alter the steric interactions required for receptor binding, though minor changes in electronic distribution could have a subtle effect. |

Biological Activity and Signaling Pathways

N-Arachidonoyl Taurine is a bioactive lipid that modulates the activity of specific ion channels.[2][11]

Primary Targets

-

TRPV1 (Transient Receptor Potential Vanilloid 1): N-Arachidonoyl Taurine is an activator of TRPV1, with a reported EC₅₀ of 28 μM.[2][11]

-

TRPV4 (Transient Receptor Potential Vanilloid 4): It also activates TRPV4, with an EC₅₀ of 21 μM.[2][11]

Activation of these channels leads to an increase in intracellular calcium levels.[3] This has been observed to trigger insulin (B600854) secretion in pancreatic β-cells.[2][3]

Signaling Pathway

The signaling pathway of N-Arachidonoyl Taurine involves its biosynthesis, interaction with target receptors, and subsequent degradation.

Caption: Signaling pathway of N-Arachidonoyl Taurine.

Experimental Protocols

The following sections detail generalized protocols for the synthesis and analysis of deuterated N-Arachidonoyl Taurine. These are intended as a starting point and may require optimization based on the specific deuteration pattern and available instrumentation.

Synthesis of Deuterated N-Arachidonoyl Taurine

A plausible synthetic route for deuterated N-Arachidonoyl Taurine would involve the coupling of deuterated arachidonic acid with taurine. The deuteration of arachidonic acid can be achieved through various methods, such as catalytic H-D exchange.

Materials:

-

Deuterated arachidonic acid

-

Taurine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Activation of Deuterated Arachidonic Acid: Dissolve deuterated arachidonic acid and NHS in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add DCC and stir the reaction at 0°C for 1 hour, then at room temperature overnight.

-

Coupling Reaction: In a separate flask, dissolve taurine in a minimal amount of saturated sodium bicarbonate solution and DMF. Add this solution to the activated arachidonic acid mixture.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain deuterated N-Arachidonoyl Taurine.

Caption: General synthesis workflow for deuterated N-Arachidonoyl Taurine.

Analytical Characterization

A combination of techniques is essential for the comprehensive characterization of deuterated compounds.[12][13]

1. Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight and determine the isotopic distribution.

-

Instrumentation: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/chloroform). For GC-MS, derivatization may be necessary.

-

Analysis: Acquire mass spectra in full scan mode to observe the molecular ion cluster. The mass shift compared to the non-deuterated standard confirms deuteration. The relative intensities of the isotopic peaks provide the distribution of deuterated species (d₀, d₁, d₂, etc.).[14]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the position and extent of deuteration.

-

¹H NMR: The disappearance or reduction in the intensity of a proton signal indicates deuterium substitution at that position.[15]

-

²H NMR: Directly detects the deuterium nuclei, providing unambiguous confirmation of their location and chemical environment.[13]

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or MeOD).

-

Analysis: Compare the ¹H NMR spectrum of the deuterated compound with that of a non-deuterated standard. Acquire a ²H NMR spectrum to confirm the positions of deuteration.

Caption: Analytical workflow for the characterization of deuterated NAT.

Conclusion

Deuterated N-Arachidonoyl Taurine represents a valuable tool for research and has potential as a therapeutic agent with an improved pharmacokinetic profile. Understanding its physicochemical properties is crucial for its application. While comprehensive experimental data for all possible deuterated analogues are not yet available, the principles of the kinetic isotope effect provide a strong basis for predicting the impact of deuteration. The experimental protocols outlined in this guide offer a framework for the synthesis and rigorous analytical characterization required for the advancement of research in this area.

References

- 1. 20-hydroxy N-Arachidonoyl Taurine | Benchchem [benchchem.com]

- 2. N-Arachidonoyl Taurine | TargetMol [targetmol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. Deuterated Compounds [simsonpharma.com]

- 8. caymanchem.com [caymanchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. m.youtube.com [m.youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. studymind.co.uk [studymind.co.uk]

The Emerging Role of N-Arachidonoyl Taurine in TRP Channel Modulation: A Technical Guide to TRPV1 and TRPV4 Activation

For Immediate Release

This technical guide provides an in-depth analysis of the function of N-Arachidonoyl Taurine (NAT), an endogenous N-acyl taurine, as a modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) and 4 (TRPV4) channels. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic avenues targeting the TRP channel family.

Executive Summary

N-Arachidonoyl Taurine has been identified as a potent activator of both TRPV1 and TRPV4 channels, playing a significant role in various physiological processes. Understanding the mechanisms of action and the signaling pathways involved is crucial for the development of targeted therapeutics for pain, inflammation, and other conditions where these channels are implicated. This guide summarizes the current quantitative data, details key experimental methodologies, and provides visual representations of the underlying molecular interactions.

Quantitative Analysis of NAT-Mediated Channel Activation

N-Arachidonoyl Taurine demonstrates a notable potency in the activation of both TRPV1 and TRPV4 channels. The half-maximal effective concentrations (EC50) derived from various studies are summarized below, providing a clear comparison of its activity on these two important ion channels.

| Ligand | Channel | EC50 (µM) | Reference |

| N-Arachidonoyl Taurine | TRPV1 | 28 | [1][2] |

| N-Arachidonoyl Taurine | TRPV4 | 21 | [1][2] |

Signaling Pathways of NAT-Mediated Activation

The activation of TRPV1 and TRPV4 channels by N-Arachidonoyl Taurine initiates distinct downstream signaling cascades, leading to various cellular responses.

TRPV1 Activation Pathway

Upon binding of N-Arachidonoyl Taurine, TRPV1 channels open, leading to an influx of cations, predominantly Ca2+. This increase in intracellular calcium concentration can modulate synaptic activity, including both glutamatergic and GABAergic transmission in regions such as the prefrontal cortex[3][4]. The activation of TRPV1 by NAT has been shown to increase the frequency of spontaneous excitatory postsynaptic currents (sEPSCs)[3]. This suggests a presynaptic mechanism of action, although postsynaptic effects cannot be ruled out. The rise in intracellular Ca2+ can also trigger a cascade of downstream signaling events, including the activation of calcium-dependent enzymes and transcription factors.

TRPV4 Activation Pathway

The activation of TRPV4 by arachidonic acid, a structurally related lipid mediator, is known to be tightly regulated by protein phosphorylation. It is hypothesized that N-Arachidonoyl Taurine follows a similar mechanism. This pathway involves the phosphorylation of the TRPV4 channel at specific serine residues by Protein Kinase A (PKA) and Protein Kinase C (PKC)[5][6][7][8]. Specifically, PKA-mediated phosphorylation at Ser-824 has been identified as a critical step for channel activation by arachidonic acid[5][7]. This phosphorylation event enhances the sensitivity of the channel to the ligand, leading to channel opening and subsequent Ca2+ influx. This influx can then lead to downstream effects such as vasodilation in endothelial cells.

Key Experimental Protocols

The investigation of N-Arachidonoyl Taurine's effects on TRPV1 and TRPV4 channels relies on a combination of sophisticated electrophysiological, imaging, and histological techniques.

Fura-2 AM Calcium Imaging

This ratiometric fluorescence imaging technique is used to measure changes in intracellular calcium concentration upon channel activation.

-

Cell Preparation: Plate cells (e.g., HEK293 cells transfected with the TRPV channel of interest, or primary neurons) on glass coverslips and culture overnight.

-

Dye Loading:

-

Prepare a stock solution of Fura-2 AM (e.g., 1 mg/mL in DMSO).

-

Dilute the Fura-2 AM stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with BSA) to a final concentration of 4-10 µM.

-

Incubate the cells with the Fura-2 AM solution for 30-45 minutes at 37°C in a CO2 incubator.

-

-

Washing and De-esterification:

-

Wash the cells three times with physiological buffer to remove extracellular dye.

-

Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM within the cells.

-

-

Imaging:

-

Mount the coverslip onto an imaging chamber on a fluorescence microscope.

-

Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

-

Establish a baseline fluorescence ratio (F340/F380) before applying N-Arachidonoyl Taurine.

-

Perfuse the cells with the desired concentration of NAT and record the change in the fluorescence ratio over time.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents flowing through the channels in the cell membrane.

-

Cell Preparation: Plate neurons or transfected cells on coverslips a few days prior to recording.

-

Pipette Preparation: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution. The internal solution typically contains a high concentration of K+ (e.g., K-Gluconate) and other components to mimic the intracellular environment.

-

Recording Procedure:

-

Place the coverslip in a recording chamber and perfuse with an external solution (e.g., artificial cerebrospinal fluid).

-

Approach a cell with the recording pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

-

In voltage-clamp mode, hold the cell at a specific membrane potential (e.g., -60 mV) and record the currents elicited by the application of N-Arachidonoyl Taurine.

-

In current-clamp mode, the changes in membrane potential upon NAT application can be recorded[9][10].

-

Immunohistochemistry

This method is used to visualize the expression and localization of TRPV1 and TRPV4 channels in tissue sections.

-

Tissue Preparation:

-

Perfuse the animal with 4% paraformaldehyde (PFA) to fix the tissues.

-

Dissect the brain or other tissues of interest and post-fix in 4% PFA overnight.

-

Cryoprotect the tissue by incubating in a 30% sucrose (B13894) solution.

-

Cut 25-μm thick coronal sections using a cryostat[3].

-

-

Staining Procedure:

-

Wash the free-floating sections in phosphate-buffered saline (PBS).

-

Block non-specific antibody binding using a blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100).

-

Incubate the sections with a primary antibody specific for TRPV1 or TRPV4 overnight at 4°C.

-

Wash the sections and incubate with a fluorescently labeled secondary antibody.

-

Mount the sections on slides and visualize using a fluorescence or confocal microscope.

-

Experimental and Logical Workflow

The comprehensive investigation of N-Arachidonoyl Taurine's role in TRPV1 and TRPV4 activation follows a logical progression from in vitro characterization to in situ and in vivo validation.

Conclusion and Future Directions

N-Arachidonoyl Taurine is a significant endogenous modulator of TRPV1 and TRPV4 channels. Its ability to activate these channels highlights its potential as a key player in cellular signaling and a promising target for therapeutic intervention. Future research should focus on further elucidating the downstream signaling pathways, exploring the physiological and pathological contexts of NAT-mediated channel activation, and developing selective pharmacological tools to dissect its specific roles in health and disease. This technical guide provides a foundational resource for researchers to advance our understanding of this important bioactive lipid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetmol.cn [targetmol.cn]

- 3. Frontiers | Effects of TRPV1 Activation by Capsaicin and Endogenous N-Arachidonoyl Taurine on Synaptic Transmission in the Prefrontal Cortex [frontiersin.org]

- 4. Effects of TRPV1 Activation by Capsaicin and Endogenous N-Arachidonoyl Taurine on Synaptic Transmission in the Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A–mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorylation of distal C-terminal residues promotes TRPV4 channel activation in response to arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of the TRPV4 ion channel is enhanced by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 10. docs.axolbio.com [docs.axolbio.com]

An In-depth Technical Guide to the Biosynthesis and Degradation Pathways of N-Acyl Taurines

For Researchers, Scientists, and Drug Development Professionals

N-acyl taurines (NATs) are a class of endogenous lipid messengers implicated in a variety of physiological processes, including glucose homeostasis, energy metabolism, and wound healing.[1][2] These molecules consist of a fatty acid linked to a taurine (B1682933) head group via an amide bond. The diversity of the acyl chain contributes to a wide array of NAT species with distinct biological activities. Understanding the enzymatic pathways that control the synthesis and breakdown of NATs is critical for elucidating their physiological roles and for the development of novel therapeutics targeting these pathways.

I. Biosynthesis of N-Acyl Taurines

The synthesis of NATs is primarily accomplished through the conjugation of a fatty acyl donor to taurine. This process is catalyzed by specific N-acyltransferases, with evidence pointing to at least two distinct pathways involving different enzymes and substrates.

1. Acyl-CoA Dependent Pathway:

The primary and most well-characterized pathway for NAT synthesis involves the direct conjugation of an acyl-coenzyme A (acyl-CoA) molecule with taurine. This reaction is localized mainly to peroxisomes in the liver.[1][3][4]

-

Key Enzymes:

-

Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT): Initially known for its role in conjugating bile acids to taurine or glycine, BAAT has been identified as a major hepatic NAT synthase, particularly for polyunsaturated fatty acids (PUFAs).[3][4][5] Studies on BAAT knockout mice revealed a significant reduction (up to 90%) in hepatic NAT synthase activity and diminished levels of biliary PUFA-containing NATs.[3][5]

-

Acyl-CoA:Amino Acid N-Acyltransferase 1 (ACNAT1): This peroxisomal enzyme, identified in mice, also catalyzes the formation of NATs from acyl-CoAs and taurine.[2][6][7] It is suggested as a key enzyme in a novel pathway for the taurine conjugation of fatty acids.[6]

-

-

Substrates: The primary substrates for this pathway are activated fatty acids in the form of acyl-CoAs and the amino acid taurine. BAAT shows a preference for PUFA-CoAs.[3]

-

Subcellular Location: This pathway is predominantly active within the peroxisomes of liver cells.[1][3][4]

2. Acyl-CoA Independent (Bidirectional) Pathway:

A second, more recently discovered pathway involves the enzyme PM20D1, which can synthesize N-acyl amino acids, including NATs, through a condensation reaction. This pathway is unique in that it is bidirectional and utilizes free fatty acids instead of acyl-CoAs.

-

Key Enzyme:

-

Peptidase M20 Domain-Containing 1 (PM20D1): This secreted enzyme catalyzes both the synthesis (condensation) of N-acyl amino acids from free fatty acids and free amino acids, and their hydrolysis back to the constituent parts.[8][9][10] While its activity is broader than just for taurine, it represents a potential pathway for NAT synthesis.[11][12]

-

-

Substrates: This pathway utilizes free fatty acids and free amino acids (including taurine).[9]

Below is a diagram illustrating the enzymatic synthesis pathways for N-acyl taurines.

II. Degradation of N-Acyl Taurines

The catabolism of N-acyl taurines is a hydrolytic process that cleaves the amide bond, releasing the constituent fatty acid and taurine. This reaction is primarily catalyzed by a single, well-characterized intracellular enzyme.

-

Key Enzyme:

-

Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase that is the principal enzyme responsible for the degradation of a broad class of fatty acid amides, including N-acylethanolamines (like anandamide) and NATs.[1][13][14] Genetic deletion or pharmacological inhibition of FAAH leads to a significant accumulation of various NAT species in multiple tissues.[1][2] Interestingly, engineered variants of FAAH (e.g., S268D mutant) can selectively impair NAT hydrolysis while preserving activity towards other substrates, providing a valuable tool to study the specific functions of NATs.[13][15]

-

-

Products: The hydrolysis of NATs by FAAH yields a free fatty acid and a taurine molecule.

-

Subcellular Location: FAAH is an intracellular, membrane-bound enzyme.[2]

The degradation pathway is depicted in the diagram below.

III. Experimental Protocols

The study of NAT metabolism relies on robust methodologies for their quantification and for measuring the activity of the enzymes involved in their synthesis and degradation.

1. Quantification of N-Acyl Taurines by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of NATs in biological matrices.

-

Principle: This method separates different lipid species using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC), followed by detection and quantification using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Sample Preparation:

-

Tissues are homogenized in a suitable buffer.

-

An internal standard (e.g., a deuterated or odd-chain NAT like C15:0 or C17:0 NAT) is added to the homogenate to correct for extraction losses and matrix effects.[1][2]

-

Lipids are extracted from the aqueous matrix using a biphasic solvent system, typically involving chloroform, methanol, and water (e.g., Bligh-Dyer or Folch extraction).

-

The organic phase containing the lipids is collected, dried under nitrogen, and reconstituted in a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

The reconstituted sample is injected onto a reverse-phase C18 column.

-

A gradient elution is performed using mobile phases typically consisting of water and acetonitrile/methanol with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

The mass spectrometer is operated in negative ion mode, monitoring specific precursor-to-product ion transitions for each NAT species and the internal standard. Common product ions for NATs are m/z 80 and m/z 107.[16]

-

Quantification is achieved by comparing the peak area ratio of the endogenous NAT to the internal standard against a standard curve generated with authentic NAT standards.[5]

-

2. In Vitro NAT Synthase Activity Assay

This assay measures the rate of NAT formation from its substrates by a protein source (e.g., tissue homogenate or recombinant enzyme).

-

Principle: The assay quantifies the amount of NAT produced over time when a protein sample is incubated with the necessary substrates.

-

Protocol for Acyl-CoA Dependent Activity (e.g., BAAT):

-

Prepare tissue homogenates (e.g., from liver) in a suitable buffer (e.g., 20 mM HEPES, pH 7.0 with 50 mM NaCl).[5]

-

Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).

-

In a reaction tube, combine a specific amount of protein (e.g., 25-100 µg for mouse liver) with a high concentration of taurine (e.g., 10 mM).[5]

-

Initiate the reaction by adding the acyl-CoA substrate (e.g., 100 µM of a specific acyl-CoA or an equimolar mixture).[5]

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding a quenching solvent, such as an equal volume of acetonitrile.[17]

-

Analyze the reaction mixture for the newly synthesized NATs using a validated LC-MS/MS method.

-

The rate of activity is calculated based on the amount of product formed per unit of time per amount of protein.

-

3. In Vitro FAAH Hydrolase Activity Assay

This assay measures the rate of NAT degradation by a protein source.

-

Principle: The assay quantifies the disappearance of the NAT substrate or the appearance of a product (fatty acid) over time.

-

Protocol:

-

Prepare tissue homogenates or cell lysates containing FAAH.

-

In a reaction tube, combine the protein sample with a specific concentration of a NAT substrate (e.g., N-oleoyl taurine).

-

Incubate the mixture at 37°C for a defined period.

-

Terminate the reaction, typically by protein precipitation with a cold organic solvent.

-

Analyze the reaction mixture by LC-MS/MS to quantify the remaining NAT substrate and/or the fatty acid product.

-

Activity is expressed as the amount of substrate consumed or product formed per unit of time per amount of protein. A common approach involves comparing the activity in wild-type versus FAAH-knockout tissue to confirm specificity.[11]

-

The general workflow for identifying and characterizing enzymes in these pathways is shown below.

IV. Quantitative Data Summary

The following tables summarize key quantitative findings from studies on NAT metabolism.

Table 1: Changes in N-Acyl Taurine Levels in FAAH Modified Mice

| Tissue | NAT Species | Fold Change in FAAH-KO vs. WT | Fold Change in FAAH-S268D vs. WT | Reference(s) |

|---|---|---|---|---|

| Liver | C18:1 NAT | ~10-fold increase | ~8-fold increase | [1] |

| Liver | C20:4 NAT | ~2-fold increase | ~15-fold increase | [1] |

| Liver | C22:6 NAT | ~2-fold increase | ~20-fold increase | [1] |

| Skin | NAT(20:0) | Strikingly increased | Not Reported | [2] |

| Skin | NAT(24:0) | Strikingly increased | Not Reported | [2] |

| Plasma | C18:1 NAT | Not Reported | ~4-fold increase | [1] |

| Plasma | C20:4 NAT | Not Reported | ~12-fold increase | [1] |

FAAH-KO: Fatty Acid Amide Hydrolase Knockout. FAAH-S268D: Engineered FAAH variant with selective impairment of NAT hydrolysis.

Table 2: Enzyme Activity Data

| Enzyme | Substrates | Activity Metric | Finding | Reference(s) |

|---|---|---|---|---|

| BAAT | Equimolar mix of acyl-CoAs + Taurine | NAT Synthase Activity | BAAT knockout livers show up to 90% reduction in NAT synthase activity. | [3][5] |

| PM20D1 | Oleate + Phenylalanine | Hydrolysis Conversion | WT livers: 67% conversion; PM20D1-KO livers: 14% conversion. | [11] |

| FAAH (WT) | N-acyl ethanolamines (NAEs) | Hydrolytic Activity | Efficiently hydrolyzes NAEs. | [15] |

| FAAH (WT) | N-acyl taurines (NATs) | Hydrolytic Activity | Efficiently hydrolyzes NATs. | [15] |

| FAAH (G268D Mutant) | NAEs | Hydrolytic Activity | Exhibits wild-type kinetic parameters. | [15] |

| FAAH (G268D Mutant) | NATs | Hydrolytic Activity | >100-fold reduction in activity compared to WT. |[15] |

Table 3: Representative Concentrations of N-Acyl Taurines in Mouse Tissues

| Tissue | NAT Species | Concentration (pmol/g) | Reference(s) |

|---|---|---|---|

| Liver | C22:0 NAT | 25-50 | [18] |

| Liver | C24:1 NAT | 25-50 | [18] |

| Skin (WT mice) | NAT(20:0) | ~100 | [2] |

| Skin (WT mice) | NAT(24:0) | ~200 | [2] |

| Skin (FAAH-/- mice) | NAT(20:0) | >1000 | [2] |

| Skin (FAAH-/- mice) | NAT(24:0) | >1500 | [2] |

Concentrations are approximate and can vary based on analytical methods and animal conditions.

V. Conclusion

The levels of bioactive N-acyl taurines are tightly regulated by a coordinated network of biosynthetic and degradative enzymes. The synthesis of NATs is primarily driven by the peroxisomal acyl-CoA transferases BAAT and ACNAT1, with the bidirectional enzyme PM20D1 potentially contributing under specific conditions. Degradation is controlled almost exclusively by the intracellular hydrolase FAAH. This intricate enzymatic control underscores the importance of NATs in physiology. A thorough understanding of these pathways, supported by robust experimental protocols, provides a foundation for exploring NATs as biomarkers and for developing therapeutic strategies that modulate their signaling by targeting their metabolic enzymes.

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. Identification of bile acid-CoA:amino acid N-acyltransferase as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 5. Identification of bile acid-CoA:amino acid N-acyltransferase as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 10. The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria [escholarship.org]

- 11. pnas.org [pnas.org]

- 12. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-based design of a FAAH variant that discriminates between the N-acyl ethanolamine and taurine families of signaling lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Characterization of Urinary N-Acetyltaurine as a Biomarker of Hyperacetatemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Preliminary Studies on N-Arachidonoyl Taurine's Effect on Insulin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl Taurine (NAT) is an endogenous N-acyl taurine, a class of lipid signaling molecules that are gaining attention for their potential roles in metabolic regulation. Preliminary research indicates that N-acyl taurines, including NAT, may play a significant role in glucose homeostasis. This technical guide provides an in-depth overview of the initial studies investigating the effects of N-Arachidonoyl Taurine on insulin (B600854) secretion from pancreatic β-cells, intended for researchers, scientists, and professionals in drug development. This document summarizes the current understanding of NAT's mechanism of action, presents available quantitative data, details experimental protocols, and visualizes the proposed signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on the effects of N-Arachidonoyl Taurine on pancreatic β-cells. These studies have primarily utilized pancreatic β-cell lines such as HIT-T15 (Syrian hamster) and INS-1 (rat insulinoma).

Table 1: Effect of N-Arachidonoyl Taurine on Insulin Secretion

| Cell Line | N-Arachidonoyl Taurine Concentration | Observation | Statistical Significance |

| HIT-T15 | Not specified in abstract | Significant increase in insulin secretion | p < 0.05[1][2][3] |

| INS-1 | Not specified in abstract | Significant increase in insulin secretion | p < 0.05[1][2][3] |

Table 2: Effect of N-Arachidonoyl Taurine on Intracellular Calcium ([Ca2+]i)

| Cell Line | N-Arachidonoyl Taurine Concentration | Observation |

| HIT-T15 | Not specified in abstract | Induced a high frequency of calcium oscillations[1][2][3] |

| INS-1 | Not specified in abstract | Induced a high frequency of calcium oscillations[1][2][3] |

Proposed Signaling Pathway

Preliminary evidence suggests that N-Arachidonoyl Taurine stimulates insulin secretion through a mechanism involving the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, leading to an influx of calcium.[1][2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of N-Arachidonoyl Taurine's effect on insulin secretion.

Cell Culture

-

Cell Lines: Pancreatic β-cell lines HIT-T15 (Syrian hamster) and INS-1 (rat insulinoma) are commonly used.[1][2][3]

-

Culture Medium: Cells are typically grown in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.

Insulin Secretion Assay

This assay is used to quantify the amount of insulin released from pancreatic β-cells in response to treatment with N-Arachidonoyl Taurine.

-

Cell Seeding: Plate cells in 24-well plates at a density of 2 x 10^5 cells per well and culture for 48 hours.

-

Pre-incubation: Wash the cells with Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 2.8 mM glucose and pre-incubate for 1 hour at 37°C.

-

Stimulation: Replace the pre-incubation buffer with KRB buffer containing various concentrations of N-Arachidonoyl Taurine or control vehicle (e.g., DMSO). Incubate for a defined period (e.g., 1 hour) at 37°C.

-

Sample Collection: Collect the supernatant, which contains the secreted insulin.

-

Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available Insulin ELISA kit, following the manufacturer's instructions.

-

Data Normalization: Normalize the secreted insulin values to the total protein content of the cells in each well.

Intracellular Calcium Imaging

This method allows for the real-time visualization and measurement of changes in intracellular calcium concentration in response to N-Arachidonoyl Taurine.

-

Cell Preparation: Seed cells on glass-bottom dishes suitable for microscopy.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

-

Imaging: Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.

-

Perfusion: Continuously perfuse the cells with a buffer solution. Switch to a buffer containing N-Arachidonoyl Taurine to observe its effect on intracellular calcium levels.

-

Data Acquisition: Record the fluorescence intensity at different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) over time. The ratio of the fluorescence intensities is proportional to the intracellular calcium concentration.

Experimental Workflow

The following diagram illustrates the general workflow for studying the effects of N-Arachidonoyl Taurine on insulin secretion.

Conclusion and Future Directions

The preliminary findings strongly suggest that N-Arachidonoyl Taurine is a bioactive lipid that can stimulate insulin secretion from pancreatic β-cells. The mechanism appears to be, at least in part, mediated by the activation of TRPV1 channels and a subsequent increase in intracellular calcium. These initial results are promising and warrant further investigation into the therapeutic potential of N-Arachidonoyl Taurine and other N-acyl taurines for the treatment of metabolic disorders such as type 2 diabetes.

Future research should focus on:

-

Elucidating the precise dose-response relationship of N-Arachidonoyl Taurine on insulin secretion.

-

Confirming the role of TRPV1 and investigating the potential involvement of other receptors, such as GPR119, which is a known target for other N-acyl lipids.

-

Conducting in vivo studies in animal models of diabetes to validate the in vitro findings and assess the overall impact on glucose homeostasis.

-

Exploring the structure-activity relationship of different N-acyl taurines to identify the most potent and selective insulin secretagogues.

This technical guide serves as a foundational resource for researchers embarking on further studies in this exciting and rapidly evolving field.

References

- 1. N-Acyl taurines trigger insulin secretion by increasing calcium flux in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

- 3. N-acyl taurines trigger insulin secretion by increasing calcium flux in pancreatic b-cells [diva-portal.org]

Methodological & Application

Application Note: Quantification of N-Arachidonoyl Taurine in Biological Matrices using N-Arachidonoyl Taurine-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Arachidonoyl Taurine (NAT) is an endogenous N-acyl amide that belongs to a class of bioactive lipids with emerging physiological significance. It is structurally related to the endocannabinoid anandamide (B1667382) and is synthesized from arachidonic acid and taurine. NAT has been identified as a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) and TRPV4 ion channels, playing a role in various physiological processes including pain perception, inflammation, and insulin (B600854) secretion.[1][2][3] The enzyme Fatty Acid Amide Hydrolase (FAAH) is a key regulator of NAT levels in vivo.[4][5] Given its low endogenous concentrations and significant biological activity, accurate and precise quantification of NAT in complex biological matrices is crucial for understanding its physiological and pathological roles.

This application note provides a detailed protocol for the sensitive and selective quantification of N-Arachidonoyl Taurine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with N-Arachidonoyl Taurine-d4 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is critical for correcting for matrix effects and variability during sample preparation and analysis, ensuring high accuracy and reproducibility.[6][7][8][9]

Biological Significance and Signaling Pathway

N-Arachidonoyl Taurine exerts its biological effects primarily through the activation of TRPV1 channels, which are non-selective cation channels highly expressed in sensory neurons.[10][11] Activation of TRPV1 by NAT leads to an influx of Ca2+ ions, triggering downstream signaling cascades.

N-Arachidonoyl Taurine Signaling Pathway

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. content.ilabsolutions.com [content.ilabsolutions.com]

- 3. benchchem.com [benchchem.com]

- 4. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. scispace.com [scispace.com]

- 8. myadlm.org [myadlm.org]

- 9. youtube.com [youtube.com]

- 10. fda.gov [fda.gov]

- 11. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]

Protocol for quantitative analysis of N-acyl taurines using a deuterated standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl taurines (NATs) are a class of endogenous lipid signaling molecules that are gaining significant attention in biomedical research. Comprising a fatty acid linked to a taurine (B1682933) molecule via an amide bond, NATs have been implicated in a variety of physiological processes, including the regulation of glucose homeostasis, inflammation, and pain signaling. Their diverse biological activities make them attractive targets for drug discovery and development.

This application note provides a detailed protocol for the sensitive and specific quantitative analysis of a range of N-acyl taurines in biological matrices, such as plasma and tissue, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method employs a deuterated internal standard for accurate quantification and a robust sample preparation procedure based on solid-phase extraction (SPE) to minimize matrix effects and ensure high recovery.

The biosynthesis of NATs is an important consideration in understanding their physiological roles. One key pathway involves the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT), which catalyzes the conjugation of fatty acyl-CoAs with taurine.

Figure 1: Biosynthesis of N-Acyl Taurines.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the extraction and quantification of NATs from plasma and tissue samples.

Materials and Reagents

-

Solvents: Acetonitrile (B52724), Methanol (B129727), Water (all LC-MS grade), Formic Acid (99%), Isopropanol.

-

Standards: N-acyl taurine standards (e.g., N-palmitoyl taurine, N-oleoyl taurine, N-arachidonoyl taurine) and deuterated N-acyl taurine internal standards (e.g., N-arachidonoyl-d4 taurine). Non-deuterated standards are available from suppliers like Cayman Chemical.

-

Reagents: Ammonium acetate, Phosphoric acid.

-

Solid-Phase Extraction (SPE): Oasis HLB 3 cc (60 mg) cartridges.

-

Equipment: Centrifuge, vortex mixer, evaporator (e.g., nitrogen evaporator), UPLC-MS/MS system.

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of each N-acyl taurine standard and the deuterated internal standard into separate glass vials. Dissolve in methanol to a final concentration of 1 mg/mL.

-

Working Standard Mixture (1 µg/mL): Prepare a mixed working standard solution containing all non-deuterated N-acyl taurines at a concentration of 1 µg/mL in methanol.

-

Internal Standard Working Solution (100 ng/mL): Prepare a working solution of the deuterated internal standard at 100 ng/mL in methanol.

-

Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the working standard mixture with methanol:water (1:1, v/v) to achieve concentrations ranging from 1 to 500 ng/mL. Add the internal standard working solution to each calibrator to a final concentration of 10 ng/mL.

Sample Preparation

The following diagram illustrates the general workflow for sample preparation and analysis.

Figure 2: Experimental Workflow for NAT Analysis.

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL deuterated internal standard working solution and vortex briefly.

-

Add 200 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Dilute the supernatant with 600 µL of water containing 0.1% formic acid.

-

Proceed to Solid-Phase Extraction (Section 2.3.3).

-

Accurately weigh approximately 50 mg of frozen tissue.

-

Homogenize the tissue in 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

-

Add 10 µL of the 100 ng/mL deuterated internal standard working solution.

-

Vortex for 1 minute.

-

Add 250 µL of water and vortex again to induce phase separation.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase and transfer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the lipid extract in 100 µL of methanol and dilute with 900 µL of water containing 0.1% formic acid.

-

Proceed to Solid-Phase Extraction (Section 2.3.3).

-

Conditioning: Condition the Oasis HLB cartridge with 3 mL of methanol followed by 3 mL of water.

-

Loading: Load the diluted sample supernatant (from plasma or tissue prep) onto the cartridge.

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the N-acyl taurines with 2 mL of acetonitrile.

-

Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen. Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

UPLC-MS/MS Analysis

The following parameters provide a starting point for method development and can be optimized for specific instruments.

| Parameter | Recommended Setting |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 20% B, increase to 98% B over 8 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole (e.g., Waters Xevo TQ-S) |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 2.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 450°C |

| Cone Gas Flow | 150 L/hr |

| Desolvation Gas Flow | 800 L/hr |

Data Presentation

Quantitative data should be compiled into clear and concise tables for easy interpretation and comparison.

MRM Transitions and Retention Times

The following table provides a list of representative N-acyl taurines and their corresponding MRM (Multiple Reaction Monitoring) transitions. The two most abundant product ions are typically m/z 80 (SO3-) and m/z 107 (CH2CH2SO3-).[1]

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Cone Voltage (V) | Collision Energy (eV) | Approx. RT (min) |

| N-Lauroyl Taurine (C12:0) | 306.2 | 80.0 | 107.0 | 30 | 25 | 4.5 |

| N-Myristoyl Taurine (C14:0) | 334.2 | 80.0 | 107.0 | 35 | 28 | 5.5 |

| N-Palmitoyl Taurine (C16:0) | 362.3 | 80.0 | 107.0 | 40 | 30 | 6.5 |

| N-Stearoyl Taurine (C18:0) | 390.3 | 80.0 | 107.0 | 45 | 32 | 7.5 |

| N-Oleoyl Taurine (C18:1) | 388.3 | 80.0 | 107.0 | 45 | 32 | 7.2 |

| N-Linoleoyl Taurine (C18:2) | 386.3 | 80.0 | 107.0 | 45 | 32 | 6.8 |

| N-Arachidonoyl Taurine (C20:4) | 410.3 | 80.0 | 107.0 | 50 | 35 | 6.2 |

| N-Arachidonoyl-d4 Taurine | 414.3 | 80.0 | 111.0 | 50 | 35 | 6.2 |

Method Validation Parameters

The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

| Parameter | Typical Value |

| Linearity (r²) | > 0.995 |

| Accuracy (% bias) | Within ±15% |

| Precision (% RSD) | < 15% |

| LOD (ng/mL) | 0.1 - 0.5 |

| LOQ (ng/mL) | 0.5 - 1.0 |

N-Acyl Taurine Signaling Pathway

Certain N-acyl taurines, such as N-oleoyl taurine, have been shown to act as signaling molecules that can improve glucose homeostasis. One proposed mechanism is through the activation of the G-protein coupled receptor 119 (GPR119), which is expressed in pancreatic beta-cells and intestinal L-cells. Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn potentiates glucose-stimulated insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1).[2][3]

Figure 3: N-Oleoyl Taurine Signaling via GPR119.

Synthesis of Deuterated Standard (Example: d4-N-Palmitoyl Taurine)

For robust quantification, a deuterated internal standard is essential. While some deuterated NATs are commercially available (e.g., N-Arachidonoyl Taurine-d4 from Cayman Chemical), others may need to be synthesized.[2] The following is a representative protocol for the synthesis of d4-N-Palmitoyl Taurine.

-

Starting Materials: Palmitoyl (B13399708) chloride and Taurine-1,1,2,2-d4. Taurine-d4 is commercially available.

-

Reaction: In a round-bottom flask, dissolve Taurine-d4 in an aqueous solution of sodium hydroxide (B78521) (2 equivalents).

-

Cool the solution in an ice bath.

-

Slowly add palmitoyl chloride (1 equivalent) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up: Acidify the reaction mixture with hydrochloric acid to a pH of ~2. This will precipitate the d4-N-palmitoyl taurine.

-

Purification: Collect the precipitate by filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

-

Characterization: Confirm the identity and purity of the synthesized standard by mass spectrometry and NMR spectroscopy.

This general procedure can be adapted for the synthesis of other deuterated N-acyl taurines by substituting the corresponding acyl chloride.

References

Application Notes: N-Arachidonoyl Taurine-d4 for Lipidomics Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl Taurine (B1682933) (NAT) is an endogenous bioactive lipid that belongs to the class of N-acyl amides. It is formed by the conjugation of arachidonic acid and taurine.[1] NAT has been implicated in various physiological processes, including the activation of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPV4, and modulation of insulin (B600854) secretion.[2] Given its low endogenous abundance and significant biological activity, accurate and precise quantification of NAT in biological matrices is crucial for understanding its physiological and pathological roles. N-Arachidonoyl Taurine-d4 (NAT-d4) is a stable isotope-labeled internal standard designed for the reliable quantification of NAT using mass spectrometry-based lipidomics platforms. Its chemical structure is identical to NAT, with the exception of four deuterium (B1214612) atoms on the taurine moiety, ensuring similar ionization efficiency and chromatographic behavior while allowing for mass-based differentiation from the endogenous analyte.

Applications

This compound is intended for use as an internal standard in quantitative lipidomics studies for the determination of N-Arachidonoyl Taurine in various biological samples, including but not limited to:

-

Tissues: Brain, liver, kidney, and skin.

-